molecular formula C7H16ClNO2 B7982160 Methyl 3-methyl-2-(methylamino)butanoate hydrochloride

Methyl 3-methyl-2-(methylamino)butanoate hydrochloride

Cat. No.: B7982160
M. Wt: 181.66 g/mol
InChI Key: DLLHGHUMLSLOID-UHFFFAOYSA-N
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Description

Methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique chemical structure and properties, making it valuable in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(aminomethyl)butanoate;hydrochloride
  • 2-(Dimethylamino)ethyl 2-[1,1′-biphenyl]-4-ylbutanoate;hydrochloride
  • Methyl 3-(methylamino)-2-butenoate

Uniqueness

Methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and versatility in synthetic applications .

Properties

IUPAC Name

methyl 3-methyl-2-(methylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLHGHUMLSLOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138326-61-1
Record name methyl 3-methyl-2-(methylamino)butanoate hydrochloride
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